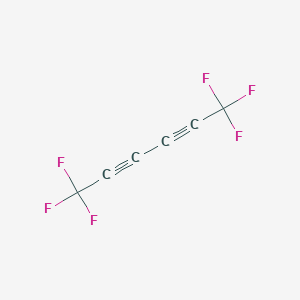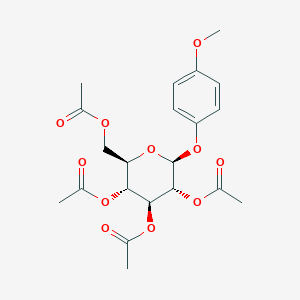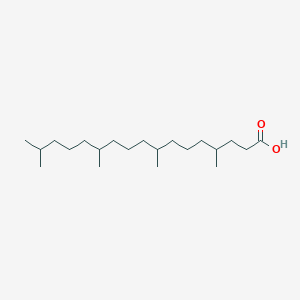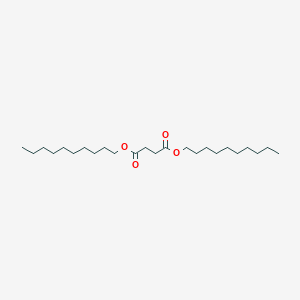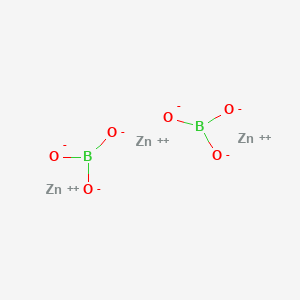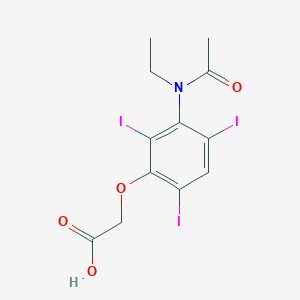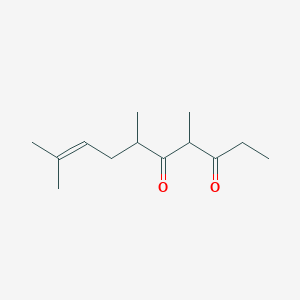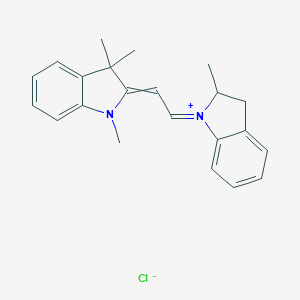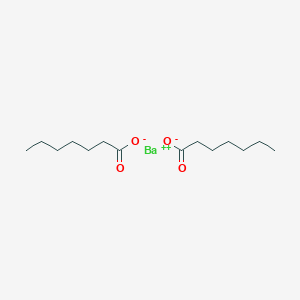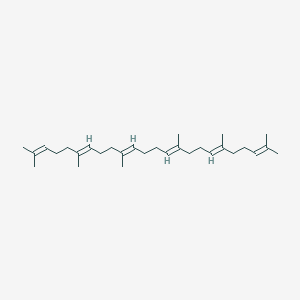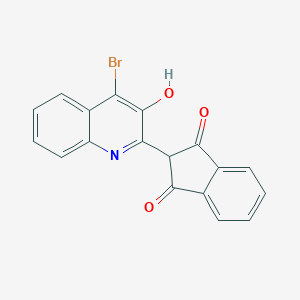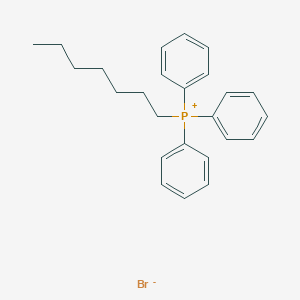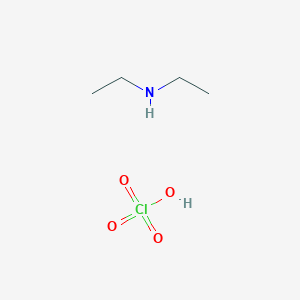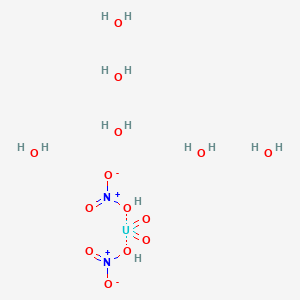
Uranylnitrat-Hexahydrat
Übersicht
Beschreibung
Uranyl dinitrate hexahydrate is a yellow-green, water-soluble uranium compound with the chemical formula UO₂(NO₃)₂·6H₂O. It is primarily used in the nuclear industry as an intermediate in the preparation of nuclear fuels. The compound is known for its hygroscopic nature and its ability to form crystalline structures.
Wissenschaftliche Forschungsanwendungen
Uranyl dinitrate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various uranyl compounds and as a catalyst in organic reactions.
Biology: The compound is employed in electron microscopy as a staining agent due to its high electron density.
Medicine: Research is ongoing into its potential use in radiopharmaceuticals for cancer treatment.
Industry: It plays a critical role in the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel and the preparation of uranium hexafluoride for isotope separation.
Wirkmechanismus
Target of Action
The primary targets of uranyl nitrate hexahydrate are the kidneys, liver, lungs, and brain . When ingested, it causes severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .
Mode of Action
Uranyl nitrate hexahydrate is an oxidizing and highly toxic compound . It interacts with its targets, causing damage to organs through prolonged or repeated exposure . The compound is known to cause severe chronic kidney disease and acute tubular necrosis when ingested .
Biochemical Pathways
Uranyl nitrate hexahydrate induces acute renal injury by activating apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it could be rapidly absorbed and distributed in the body. Its high toxicity indicates that it may have a significant impact on bioavailability.
Result of Action
The result of uranyl nitrate hexahydrate’s action is severe damage to the kidneys, liver, lungs, and brain . It can cause severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .
Action Environment
The action of uranyl nitrate hexahydrate can be influenced by environmental factors. For example, its solubility in water suggests that it could be more active in aqueous environments. Additionally, it represents a severe fire and explosion risk when heated or subjected to shock in contact with oxidizable substances .
Biochemische Analyse
Cellular Effects
Uranyl dinitrate hexahydrate has been found to induce acute renal injury by activation of apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival . It also causes severe chronic kidney disease and acute tubular necrosis .
Molecular Mechanism
Uranyl dinitrate hexahydrate transforms into UO3 in eight main stages in the 40–300°C range, and UO3 into U3O8, in three stages with the peaks of weight loss at 580, 620, and 645°C
Temporal Effects in Laboratory Settings
It is known that uranyl nitrate hexahydrate is radioactive but chemically stable . It is a strong oxidant and hygroscopic .
Dosage Effects in Animal Models
In a study involving rats, detrimental health effects were detected after seven months of dosing with 2% uranyl nitrate hexahydrate
Metabolic Pathways
It is known that uranium alters the solute transport present in vesicles of the renal tubular cell membrane and also affects the sodium glucose transport .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Uranyl dinitrate hexahydrate can be synthesized by dissolving uranium dioxide (UO₂) or uranium trioxide (UO₃) in nitric acid (HNO₃). The reaction typically involves heating the mixture until the uranium compound is fully dissolved, followed by crystallization upon cooling. The general reaction is: [ UO₂ + 2HNO₃ + 6H₂O \rightarrow UO₂(NO₃)₂·6H₂O ]
Industrial Production Methods: In industrial settings, uranyl dinitrate hexahydrate is produced by dissolving yellowcake (a type of uranium concentrate powder) in nitric acid. The solution is then evaporated to obtain the crystalline hexahydrate form. This process is a crucial step in the nuclear fuel cycle, as it prepares the uranium for further processing into uranium hexafluoride (UF₆) for isotope separation.
Types of Reactions:
Oxidation: Uranyl dinitrate hexahydrate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced to lower oxidation states of uranium, such as uranium dioxide (UO₂), using reducing agents like hydrogen gas (H₂).
Substitution: The nitrate ligands in uranyl dinitrate hexahydrate can be substituted with other anions, such as chloride (Cl⁻) or sulfate (SO₄²⁻), to form different uranyl compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), nitric acid (HNO₃)
Reducing Agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄)
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products:
Oxidation: Uranium trioxide (UO₃)
Reduction: Uranium dioxide (UO₂)
Substitution: Uranyl chloride (UO₂Cl₂), uranyl sulfate (UO₂SO₄)
Vergleich Mit ähnlichen Verbindungen
- Uranyl chloride (UO₂Cl₂)
- Uranyl sulfate (UO₂SO₄)
- Uranyl acetate (UO₂(CH₃COO)₂)
Comparison: Uranyl dinitrate hexahydrate is unique due to its high solubility in water and its ability to form stable crystalline structures. Compared to uranyl chloride and uranyl sulfate, it is more commonly used in the nuclear industry due to its role in the preparation of nuclear fuels. Uranyl acetate, on the other hand, is more frequently used in biological applications as a staining agent.
Eigenschaften
IUPAC Name |
dioxouranium;nitric acid;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBVRZWDPGVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14N2O14U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-83-7 | |
| Record name | Uranyl nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does uranyl dinitrate hexahydrate interact with the ligand N-salicylidene-2-(bis(2-hydroxyethyl)amino)ethyl-amine (H3sabhea) and what are the structural outcomes?
A1: Uranyl dinitrate hexahydrate acts as a metal source, providing the uranyl ion (UO22+) for complexation with the H3sabhea ligand. The pentadentate H3sabhea ligand, a Schiff base, coordinates to the uranyl ion through its oxygen and nitrogen donor atoms. This reaction forms a binuclear uranyl complex, where two uranyl ions are bridged by two Hsabhea ligands []. The specific solvent used during synthesis influences the crystal structure and supramolecular arrangement of the resulting complex. For instance, using ethanol yields [{UO2(Hsabhea)}2] (1) with a monoclinic crystal system, while methanol yields [{UO2(Hsabhea)}2]·2/3MeOH (2) with a triclinic crystal system. This difference arises from variations in hydrogen bonding patterns within the crystal lattice, influenced by solvent inclusion and interactions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


